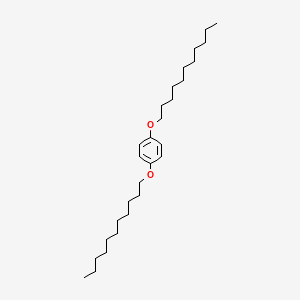
1,4-Bis(undecyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(undecyloxy)benzene is an organic compound with the molecular formula C28H48O2. It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by undecyloxy groups. This compound is known for its liquid crystalline properties and is used in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(undecyloxy)benzene can be synthesized through the reaction of hydroquinone with 1-bromoundecane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C6H4(OH)2+2Br(CH2)10CH3→C6H4(O(CH2)10CH3)2+2HBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(undecyloxy)benzene primarily undergoes substitution reactions due to the presence of the benzene ring. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). These reactions typically occur under acidic or basic conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the undecyloxy groups.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce any oxidized forms of the compound.
Major Products
Substitution Reactions: Products include halogenated or nitrated derivatives of this compound.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Reactions: Reduction typically restores the original undecyloxy groups.
Applications De Recherche Scientifique
1,4-Bis(undecyloxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of liquid crystalline materials and polymers.
Biology: Employed in the study of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Mécanisme D'action
The mechanism of action of 1,4-Bis(undecyloxy)benzene is primarily related to its ability to form liquid crystalline phases. The undecyloxy groups provide flexibility and hydrophobicity, while the benzene ring offers rigidity and stability. This combination allows the compound to self-assemble into ordered structures, which can interact with various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(decyloxy)benzene: Similar structure but with decyloxy groups instead of undecyloxy groups.
1,4-Bis(octyloxy)benzene: Contains octyloxy groups, leading to different physical properties.
1,4-Bis(hexadecyloxy)benzene: Longer alkyl chains result in higher melting points and different liquid crystalline behavior.
Uniqueness
1,4-Bis(undecyloxy)benzene is unique due to its specific alkyl chain length, which provides a balance between flexibility and rigidity. This balance is crucial for its liquid crystalline properties and makes it suitable for various applications in materials science and nanotechnology.
Propriétés
Numéro CAS |
857579-51-2 |
|---|---|
Formule moléculaire |
C28H50O2 |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
1,4-di(undecoxy)benzene |
InChI |
InChI=1S/C28H50O2/c1-3-5-7-9-11-13-15-17-19-25-29-27-21-23-28(24-22-27)30-26-20-18-16-14-12-10-8-6-4-2/h21-24H,3-20,25-26H2,1-2H3 |
Clé InChI |
BVLJUAMTLCFREP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)
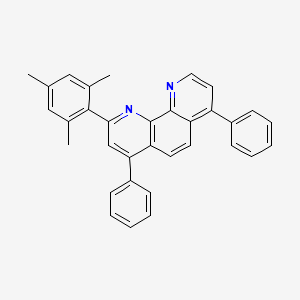
![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)
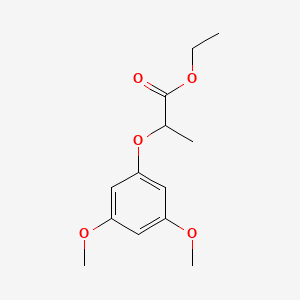

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
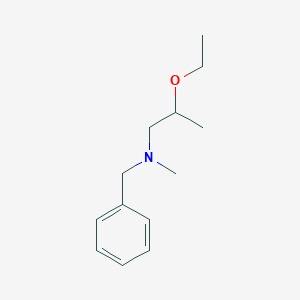
![N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide](/img/structure/B14191057.png)
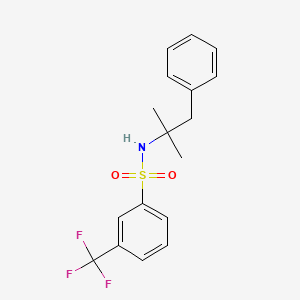
![3-(1-Methyl-1H-pyrazol-4-yl)-5-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14191082.png)

![9-(2,6-dimethylphenyl)-4-methylsulfonyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one](/img/structure/B14191090.png)
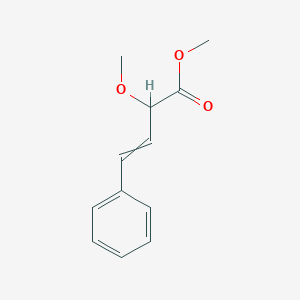
![1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B14191110.png)
